molecular formula C20H16ClFN4O2S B2754472 N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-68-5

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2754472
CAS No.: 1251560-68-5
M. Wt: 430.88
InChI Key: FYKAJVLQEXZDLL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-19(13-25(14)20)29(27,28)26(18-4-2-3-17(22)11-18)12-15-5-7-16(21)8-6-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKAJVLQEXZDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol and catalysts such as methanesulfonic acid . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antimalarial Activity

Recent studies have identified the compound as a part of a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that exhibit promising antimalarial properties. In silico studies and molecular docking methods have been employed to screen compounds targeting falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite.

Case Study: Synthesis and Evaluation

A library of 1561 compounds was synthesized and screened, leading to the identification of several candidates with significant inhibitory activity against Plasmodium falciparum. Notably, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated an IC50 value of 2.24 µM, indicating strong potential for further development into antimalarial drugs .

Antifungal Properties

The compound has also been investigated for its antifungal activity. A series of derivatives based on the pyridine-3-sulfonamide scaffold have shown efficacy against various fungal strains, particularly those belonging to the Candida genus.

Case Study: Evaluation Against Fungal Strains

In one study, several synthesized compounds were tested against Candida albicans and Rhodotorula mucilaginosa, with many exhibiting greater efficacy than fluconazole (a standard antifungal treatment). The minimum inhibitory concentrations (MIC) for the most active compounds were found to be ≤ 25 µg/mL . This suggests that derivatives of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide could serve as effective alternatives in antifungal therapy.

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are primarily linked to its interaction with specific enzymes and pathways:

  • Protein Kinase Regulation : The compound has been noted for its ability to regulate protein kinase activity, particularly serum and glucocorticosteroid regulated kinases (SGK), which play critical roles in various cellular processes including inflammation and metabolism .
  • Targeting Enzymatic Pathways : By inhibiting key enzymes involved in the life cycle of pathogens such as Plasmodium and Candida, these compounds disrupt essential biochemical pathways necessary for pathogen survival and proliferation.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with various molecular targets. The triazole ring allows the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole and voriconazole, which are used as antifungal agents . Compared to these compounds, N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has unique structural features that may confer different biological activities. Its specific combination of functional groups makes it a versatile compound for various applications.

Biological Activity

N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazolo[4,3-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antimalarial, and potential anticancer activities.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, along with sulfonamide functionality. Its chemical formula is C16H15ClFN5O2SC_{16}H_{15}ClFN_5O_2S, and it is characterized by the following structural components:

  • Triazole ring : Confers significant biological activity.
  • Pyridine moiety : Enhances interaction with biological targets.
  • Sulfonamide group : Known for its antibacterial properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyridine derivatives. For instance, a series of synthesized compounds demonstrated significant antibacterial effects against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide8Staphylococcus aureus
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Escherichia coli

Antimalarial Activity

The compound has also shown promising results in antimalarial assays. A study involving virtual screening and molecular docking identified several derivatives with potent activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds were found to exhibit IC50 values as low as 2.24 µM .

Table 2: Antimalarial Activity Data

Compound NameIC50 (µM)Target Organism
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Plasmodium falciparum
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Plasmodium falciparum

Anticancer Activity

Emerging research suggests that triazolo[4,3-a]pyridine derivatives may possess anticancer properties. A study demonstrated that certain analogs inhibited the proliferation of cancer cell lines effectively. The presence of halogen substituents was correlated with enhanced activity against specific cancer types .

Case Studies

  • Antibacterial Efficacy : A study evaluated a library of triazole derivatives for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compounds exhibited MIC values lower than those of standard antibiotics .
  • Antimalarial Screening : In a collaborative effort with the University of Antwerp, researchers synthesized various triazolo-pyridine derivatives and assessed their antimalarial activity in vitro. The findings indicated that modifications to the sulfonamide group significantly influenced potency .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce experimental runs while resolving key interactions .
  • Implement Bayesian optimization to adaptively refine reaction pathways, prioritizing regions of chemical space with higher predicted yields. This approach is experiment-efficient and suitable for complex sulfonamide syntheses .
  • Monitor purity via HPLC-MS with a C18 column (gradient elution: 5–95% acetonitrile in water, 0.1% formic acid) to detect byproducts and optimize purification protocols .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions on the triazolopyridine core and assess fluorophenyl/chlorophenyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., sulfonamide cleavage at ~70 eV in ESI+ mode) .
  • Differential Scanning Calorimetry (DSC) : Analyze thermal stability (heating rate: 10°C/min, N2_2 atmosphere) to identify decomposition thresholds for storage recommendations .

Q. What criteria should guide the selection of biological targets for this sulfonamide derivative?

Methodological Answer:

  • Prioritize targets with known sulfonamide-binding pockets (e.g., carbonic anhydrases, kinase ATP-binding sites). Use molecular docking (AutoDock Vina) to screen against Protein Data Bank (PDB) structures, focusing on residues critical for hydrogen bonding with the sulfonamide group .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd_d) and stoichiometry .

Advanced Research Questions

Q. How can computational modeling resolve steric/electronic conflicts in the triazolopyridine scaffold during derivatization?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying regions prone to steric clashes (e.g., 3-methyl group vs. fluorophenyl substituent) .
  • Use molecular dynamics (MD) simulations (AMBER force field) to assess conformational flexibility under physiological conditions (37°C, 150 mM NaCl), guiding rational modifications to improve solubility .

Q. What strategies address contradictory SAR data between in vitro and cellular assays for this compound?

Methodological Answer:

  • Conduct metabolomic profiling (LC-MS/MS) to identify cellular metabolites (e.g., cytochrome P450-mediated oxidation of the chlorophenyl group) that alter activity .
  • Apply systems pharmacology modeling (e.g., PKSim) to integrate assay discrepancies, accounting for membrane permeability (logP = 2.8 predicted) and efflux transporter interactions (e.g., P-gp) .

Q. How can researchers design robust SAR studies for scaffold optimization?

Methodological Answer:

  • Synthesize analogs via parallel synthesis (e.g., replace 4-chlorophenyl with 4-bromo/4-methyl groups) and evaluate using multi-parametric optimization (e.g., potency, solubility, microsomal stability) .
  • Employ free-energy perturbation (FEP) calculations to predict ΔΔG binding for proposed analogs, prioritizing syntheses with >2 kcal/mol improvement over the parent compound .

Methodological Notes

  • Data Contradiction Analysis : When assay results conflict (e.g., enzymatic vs. cell-based), use Bayesian hierarchical models to quantify uncertainty sources (e.g., batch effects, reagent variability) and re-test under standardized protocols .
  • Scaffold Engineering : Leverage de novo design algorithms (e.g., AutoDesigner) to generate novel triazolopyridine variants with improved drug-likeness scores (QED > 0.6) .

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